molecular formula C16H15N3OS B12280635 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B12280635
M. Wt: 297.4 g/mol
InChI Key: XHGNOPDMAIBFLI-UHFFFAOYSA-N
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Description

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a complex organic compound that features a unique combination of benzothiophene, azetidine, and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to its specific combination of benzothiophene, azetidine, and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzothiophen-2-yl-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C16H15N3OS/c20-16(15-7-13-3-1-2-4-14(13)21-15)19-9-12(10-19)8-18-6-5-17-11-18/h1-7,11-12H,8-10H2

InChI Key

XHGNOPDMAIBFLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=CN=C4

Origin of Product

United States

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